molecular formula C7H11ClN2O2 B2682616 3-(1-Methylimidazol-4-yl)propanoic acid;hydrochloride CAS No. 1225439-53-1

3-(1-Methylimidazol-4-yl)propanoic acid;hydrochloride

Cat. No. B2682616
CAS RN: 1225439-53-1
M. Wt: 190.63
InChI Key: GPYZIWWGCWEIMI-UHFFFAOYSA-N
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Description

“3-(1-Methylimidazol-4-yl)propanoic acid;hydrochloride” is a chemical compound with the molecular formula C7H10N2O2 . It is a solid substance .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H10N2O2.ClH/c1-9-5-8-4-6(9)2-3-7(10)11;/h4-5H,2-3H2,1H3,(H,10,11);1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 140.14 . The storage temperature is 2-8°C in a dark place under an inert atmosphere . The boiling point is 427.4°C at 760 mmHg .

Scientific Research Applications

Novel Synthesis Methods

  • A study by Ghandi, Zarezadeh, and Taheri (2011) discusses a novel three-component synthesis method involving 3-(2-Formyl-1 H -benzimidazol-1-yl)propanoic acid. This compound is used in a one-pot reaction with amines and alkyl isocyanides to produce benzimidazole-fused 1,4-diazepine-5-ones in moderate to excellent yields (Ghandi, Zarezadeh, & Taheri, 2011).

Chemical Properties and Applications

  • Peters, Hübner, and Burzlaff (2005) reported on the electronic properties and synthesis of a new facially coordinating tripod ligand related to 3-(1-Methylimidazol-4-yl)propanoic acid. The study focuses on its application in the synthesis of tricarbonyl complexes containing manganese and rhenium (Peters, Hübner, & Burzlaff, 2005).

Catalytic Systems

  • Kefayati, Asghari, and Khanjanian (2012) utilized a Bronsted acidic ionic liquid, which includes 1-methylimidazolium, as a catalyst for the synthesis of various compounds. This highlights the role of 1-methylimidazolium derivatives in efficient and reusable catalysis (Kefayati, Asghari, & Khanjanian, 2012).

Corrosion Inhibition

  • Faydy et al. (2019) investigated the use of compounds derived from benzimidazol-2-one, which is structurally related to 3-(1-Methylimidazol-4-yl)propanoic acid, as corrosion inhibitors. Their study emphasizes the potential of these compounds in protecting carbon steel in corrosive environments (Faydy et al., 2019).

Polymer Synthesis

  • Vijayakrishna et al. (2008) described the use of imidazolium-based ionic liquid monomers, such as 2-(1-methylimidazolium-3-yl)ethyl methacrylate bromide, in the synthesis of double hydrophilic block copolymers. This illustrates the application of 1-methylimidazolium derivatives in advanced polymer chemistry (Vijayakrishna et al., 2008).

Corrosion Inhibition Studies

  • Ammal, Prasad, and Joseph (2018) conducted a study on the anticorrosion characteristics of various benzimidazole derivatives, including 3-(1-Methylimidazol-4-yl)propanoic acid, towards mild steel. They explored the thermodynamics of adsorption and activation energies in corrosion inhibition (Ammal, Prasad, & Joseph, 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3-(1-methylimidazol-4-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-9-4-6(8-5-9)2-3-7(10)11;/h4-5H,2-3H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYZIWWGCWEIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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